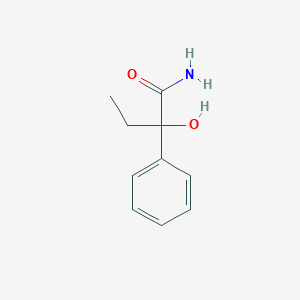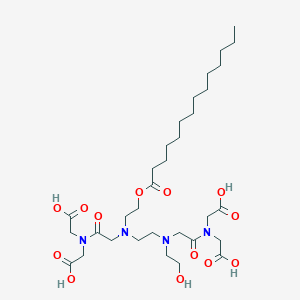
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid, also known as Myr-HO-EDA-BAPTA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA works by chelating calcium ions. Calcium ions are important signaling molecules in cells, and their concentration is tightly regulated. N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA binds to calcium ions, preventing them from interacting with other molecules in the cell. This can be used to study the role of calcium signaling in various cellular processes.
Effets Biochimiques Et Physiologiques
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has been shown to have biochemical and physiological effects in cells. It has been used to study the role of calcium signaling in muscle contraction, neurotransmitter release, and gene expression. N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has also been used to study the effects of calcium signaling on cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has several advantages for lab experiments. It is a calcium chelator that can be used to study calcium signaling in cells. It is also membrane-permeable, which allows it to enter cells and interact with intracellular calcium ions. However, N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has some limitations. It can be toxic to cells at high concentrations, and it can also interfere with other signaling pathways in cells.
Orientations Futures
For research include studying the effects of N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA on different cell types and in different physiological contexts, developing new calcium chelators, and using N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA as a tool to study the role of calcium signaling in disease processes.
Méthodes De Synthèse
The synthesis of N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA involves several steps. First, 2-hydroxyethylamine is reacted with 1,8-dioxotriethylenetetramine to form N,N-bis(2-hydroxyethyl)-1,8-dioxotriethylenetetramine. Next, this compound is reacted with N-(2-bromoethyl)-myristamide to form N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine. Finally, this compound is reacted with BAPTA to form N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA.
Applications De Recherche Scientifique
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has been studied for its potential applications in scientific research. It is a calcium chelator that can be used to study calcium signaling in cells. Calcium signaling is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By chelating calcium, N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA can be used to study the role of calcium signaling in these processes.
Propriétés
Numéro CAS |
138420-02-7 |
|---|---|
Nom du produit |
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
Formule moléculaire |
C32H56N4O13 |
Poids moléculaire |
704.8 g/mol |
Nom IUPAC |
2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C32H56N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-32(48)49-19-17-34(21-27(39)36(24-30(44)45)25-31(46)47)15-14-33(16-18-37)20-26(38)35(22-28(40)41)23-29(42)43/h37H,2-25H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
Clé InChI |
FLQUOGJSSXUQCY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Autres numéros CAS |
138420-02-7 |
Synonymes |
Gd-MHE-DTTA MHE-DTTA N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



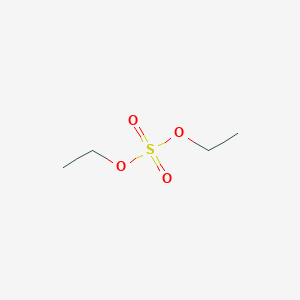
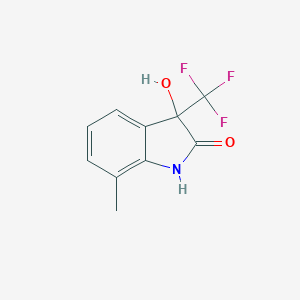
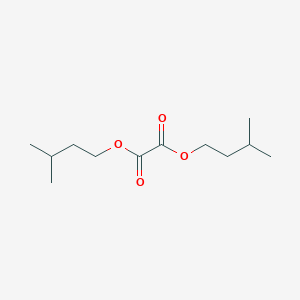
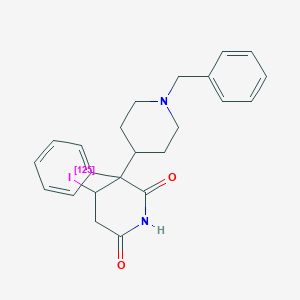
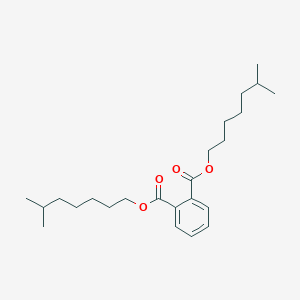


![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
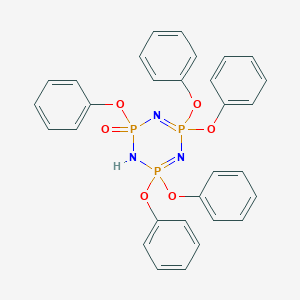
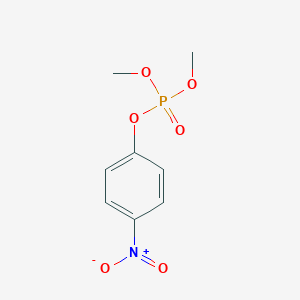
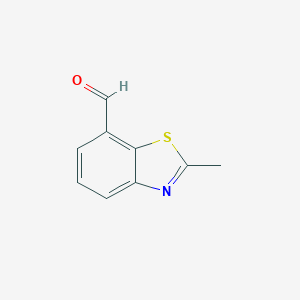
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
